(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
(2’-Methoxy[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, featuring a methoxy group at the 2’ position and a hydroxymethyl group at the 4 position of the biphenyl structure
Mechanism of Action
Mode of Action
It has been noted that similar biphenyl compounds can interact with various biological targets, potentially leading to a range of biochemical changes .
Result of Action
It has been noted that similar biphenyl compounds can have various biological effects, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to introduce the methoxy and hydroxymethyl groups. For example, the reaction of 2-bromoanisole with phenylmagnesium bromide followed by hydrolysis can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol may involve large-scale Grignard reactions or other catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2’-Methoxy[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of (2’-Methoxy[1,1’-biphenyl]-4-yl)carboxylic acid or (2’-Methoxy[1,1’-biphenyl]-4-yl)aldehyde.
Reduction: Formation of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its biphenyl structure is similar to that of many biologically active compounds, making it a useful scaffold for drug design .
Industry
In the industrial sector, (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Lacks the methoxy group, affecting its electron-donating properties.
2,2’-Biphenyldimethanol: Contains two hydroxymethyl groups, making it more hydrophilic and reactive in hydrogen bonding.
Uniqueness
(2’-Methoxy[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical properties.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHCYYRTNOJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602533 | |
Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885965-14-0 | |
Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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